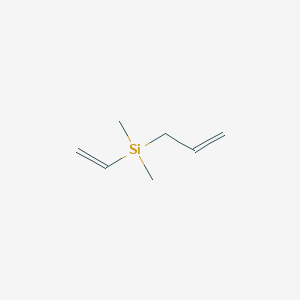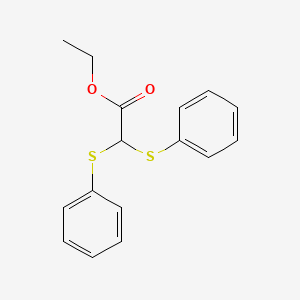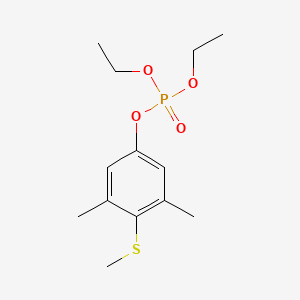
Dysprosium;gallium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium and gallium form a compound known as dysprosium gallium. Dysprosium is a rare-earth element with the symbol “Dy” and atomic number 66, while gallium is a post-transition metal with the symbol “Ga” and atomic number 31. Dysprosium gallium compounds are known for their unique magnetic and electronic properties, making them valuable in various high-tech applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dysprosium gallium compounds can be synthesized through various methods, including solid-state reactions and metallurgical processes. One common method involves the direct reaction of dysprosium and gallium metals at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of dysprosium gallium compounds often involves the reduction of dysprosium oxide with gallium in a high-temperature furnace. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dysprosium gallium compounds undergo various chemical reactions, including:
Oxidation: Dysprosium gallium can react with oxygen to form oxides.
Reduction: Reduction reactions can convert dysprosium (III) compounds to dysprosium (II) compounds.
Substitution: Dysprosium gallium can participate in substitution reactions with other metals or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include dysprosium oxides, gallium oxides, and various dysprosium gallium alloys.
Wissenschaftliche Forschungsanwendungen
Dysprosium gallium compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Studied for their potential use in medical imaging and diagnostics.
Medicine: Investigated for their antimicrobial properties and potential use in drug delivery systems.
Industry: Used in the production of high-performance magnets, lasers, and other electronic devices.
Wirkmechanismus
The mechanism of action of dysprosium gallium compounds involves their interaction with molecular targets and pathways in various systems. For example, in antimicrobial applications, gallium can mimic iron and disrupt bacterial iron metabolism, leading to the inhibition of bacterial growth . Dysprosium’s magnetic properties also play a role in its applications in magnetic and electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dysprosium gallium include other rare-earth metal gallium compounds, such as:
- Terbium gallium
- Holmium gallium
- Erbium gallium
Uniqueness
Dysprosium gallium stands out due to its unique combination of magnetic and electronic properties, which are not as pronounced in other rare-earth gallium compounds. This makes it particularly valuable in high-tech applications such as magnetic refrigeration and advanced electronic devices .
Eigenschaften
CAS-Nummer |
12060-71-8 |
|---|---|
Molekularformel |
DyGa |
Molekulargewicht |
232.223 g/mol |
IUPAC-Name |
dysprosium;gallium |
InChI |
InChI=1S/Dy.Ga |
InChI-Schlüssel |
YPQJNRBYXDIMRN-UHFFFAOYSA-N |
Kanonische SMILES |
[Ga].[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





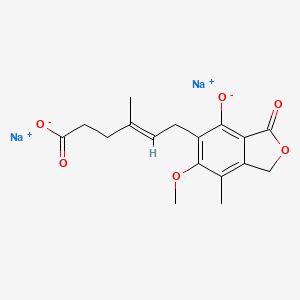
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
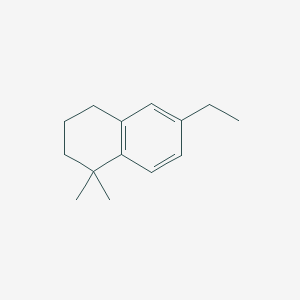
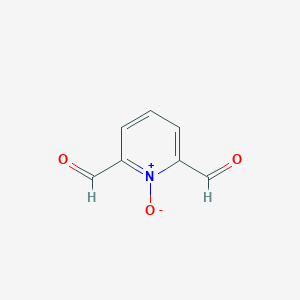
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)

